molecular formula C10H11NO4 B1437296 5-Hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid CAS No. 923219-64-1

5-Hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Cat. No.: B1437296
CAS No.: 923219-64-1
M. Wt: 209.2 g/mol
InChI Key: VPVVRSVZMGAULY-UHFFFAOYSA-N
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Description

5-Hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a substituted aniline with a β-keto ester in the presence of a catalyst. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in different hydroquinoline derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions typically involve the use of halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroquinoline derivatives. Substitution reactions can result in a variety of functionalized quinoline compounds .

Scientific Research Applications

5-Hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a valuable tool in biochemical research.

    Medicine: Research has indicated that derivatives of this compound may have antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the position and nature of functional groups.

    2-Oxo-1,2-dihydroquinoline derivatives: These compounds also have a quinoline core but differ in their oxidation state and functional groups.

Uniqueness

5-Hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c12-8-3-1-2-7-5(8)4-6(10(14)15)9(13)11-7/h4,8,12H,1-3H2,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVVRSVZMGAULY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)NC(=O)C(=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923219-64-1
Record name 5-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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